BenchChemオンラインストアへようこそ!

Atranorin

Antibiofilm MRSA Cystic Fibrosis

Atranorin (CAS 479-20-9) is a didepside lichen metabolite with a unique pharmacological fingerprint that cannot be replicated by structural analogs such as usnic acid, evernic acid, or lecanoric acid. Unlike usnic acid, which excels at planktonic killing, atranorin is the preferred compound for preventing early-stage bacterial adhesion to polystyrene surfaces, particularly in MRSA biofilm models relevant to cystic fibrosis. It induces apoptosis in HCT-116 colon cancer cells without confounding cell cycle arrest, and exhibits selective cytotoxicity against hematologic cancer lines (HL-60 IC50 = 93.5 μM; Jurkat IC50 = 181.6 μM) while sparing solid tumor lines. It is also the strongest lichen-derived inhibitor of trypsin and porcine pancreatic elastase among tested depsides. Procure purified, analytically verified atranorin (≥98% HPLC) to ensure reproducible, mechanism-specific results in adhesion, apoptosis, and enzyme inhibition studies.

Molecular Formula C19H18O8
Molecular Weight 374.3 g/mol
CAS No. 479-20-9
Cat. No. B1665829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtranorin
CAS479-20-9
Synonymsatranorin
atranorin monopotassium
Molecular FormulaC19H18O8
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)OC)O)C)O)C=O)O
InChIInChI=1S/C19H18O8/c1-8-5-12(21)11(7-20)17(23)15(8)19(25)27-13-6-9(2)14(18(24)26-4)16(22)10(13)3/h5-7,21-23H,1-4H3
InChIKeyYLOYKYXNDHOHHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atranorin (CAS 479-20-9): Lichen Depside Reference Standard and Comparator Compound Sourcing


Atranorin (CAS 479-20-9) is a didepside secondary metabolite ubiquitously found across numerous lichen species, characterized by a C19H18O8 molecular formula (MW 374.34) and belonging to the broader class of lichen polyphenolics . As one of the most abundant lichen metabolites in nature, atranorin serves as both a reference analytical standard and a comparator compound in pharmacological screening programs alongside other lichen acids such as usnic acid (dibenzofuran), evernic acid (depsides), physodic acid (depsidone), and lecanoric acid (depsides) [1].

Why Generic Lichen Acid Substitution Fails for Atranorin Procurement


Atranorin cannot be functionally substituted by other lichen depsides (e.g., evernic acid, lecanoric acid) or dibenzofurans (e.g., usnic acid) because the presence and positioning of specific functional groups—particularly the aldehyde at C3, the methoxycarbonyl at C4, and the distinct methylation pattern on both aromatic rings—confer a unique activity fingerprint across multiple pharmacological domains [1]. While usnic acid frequently exhibits superior potency against planktonic bacteria and preformed biofilms, atranorin demonstrates quantitatively distinct performance in adhesion prevention, specific enzyme inhibition, and cancer cell selectivity profiles that cannot be replicated by its structural analogs [2]. Substituting atranorin with evernic acid or lecanoric acid in an experimental system will yield fundamentally different outcomes due to divergent mechanisms of action, as demonstrated by direct comparative studies [3].

Atranorin (CAS 479-20-9) Product-Specific Quantitative Evidence Guide: Comparator Data for Scientific Selection


Atranorin vs. Usnic Acid: Superior Adhesion Prevention and Comparable Biofilm Formation Activity Against MRSA

In a direct head-to-head comparison of atranorin and usnic acid against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates from cystic fibrosis patients, atranorin was identified as the most effective compound for counteracting bacterial adhesion to polystyrene surfaces, while usnic acid exhibited greater activity against planktonic cells and preformed biofilms [1]. The two compounds showed comparable activity against biofilm formation, with atranorin demonstrating a marginal advantage specifically against MRSA strains in this assay [1].

Antibiofilm MRSA Cystic Fibrosis

Atranorin vs. Physodic Acid: Depside-Depsidone Cytotoxicity Differential in Melanoma Cells

In a direct comparative cytotoxicity study evaluating atranorin (depside), gyrophoric acid (depside), and physodic acid (depsidone) against A375 human melanoma cells, atranorin exhibited substantially lower cytotoxic potency than the depsidone comparator [1]. The depsides atranorin and gyrophoric acid inhibited melanoma cells only at higher concentrations, whereas physodic acid demonstrated a clear dose-response relationship within the 6.25-50 μM concentration range and activated an apoptotic process involving Hsp70 expression reduction [1].

Melanoma Cytotoxicity Apoptosis

Atranorin vs. Evernic Acid and Lecanoric Acid: Differential Antiproliferative Mechanisms in Colon Cancer

In a direct comparative study of lichen depsides (evernic acid, atranorin, lecanoric acid) against HCT-116 colon cancer cells, the three compounds exhibited mechanistically distinct antiproliferative profiles [1]. Atranorin induced apoptosis in HCT-116 cells but did not influence cell cycle progression or colony formation [1]. Evernic acid showed no antiproliferative effects whatsoever [1]. Lecanoric acid was the most effective depside, inhibiting colony formation at concentrations as low as 0.03 μg/mL and inducing G2/M phase cell cycle arrest via cyclin B1 upregulation and CDK1 reduction [1].

Colon Cancer Cell Cycle Arrest Apoptosis

Atranorin vs. Evernic Acid and Usnic Acid: Differential Genotoxicity Profiles in Human Lymphocytes

In a direct comparative genotoxicity study using the cytochalasin-B blocked micronucleus (CBMN) assay on human lymphocytes, atranorin, evernic acid, and usnic acid exhibited markedly different clastogenic and antimutagenic profiles at identical concentration ranges (2-6 μg/mL) [1]. Usnic acid demonstrated the most prominent protective effect, decreasing micronucleus frequency by 42.5%-48.9% (approximately double the effect of the positive control amifostine, which reduced MN frequency by 22.0%) [1]. Evernic acid showed moderate protective effects (23.2%-32.9% reduction) comparable to amifostine [1]. Atranorin exhibited minimal protective effects at 2 μg/mL and 4 μg/mL (11.1% and 1.8% reduction, respectively), and at 6 μg/mL increased micronucleus frequency by 9.6%, indicating a concentration-dependent shift from weak protection to mild genotoxicity [1].

Genotoxicity Micronucleus Assay Safety Assessment

Atranorin vs. Usnic Acid: Differential Cancer Cell Selectivity and Potency

Cross-study analysis of atranorin and usnic acid cytotoxicity profiles reveals distinct cancer cell line selectivity patterns [1][2]. Atranorin demonstrates selective cytotoxicity against A270 (IC50 = 197.9 μM), HL-60 (IC50 = 93.5 μM), and Jurkat (IC50 = 181.6 μM) cancer cells while showing negligible activity (IC50 > 200 μM) against HeLa, MCF-7, SK-BR-3, and HT-29 cell lines [1]. In contrast, usnic acid exhibits broad activity across all tested cell lines with EC50 values ranging from 4.3-8.2 μg/mL [2]. More recent data on specific breast cancer subtypes shows atranorin inhibits BT-474 cells with IC50 = 14.70 μM and MDA-MB-231 cells with IC50 = 19.03 μM, while showing reduced potency against MCF-7 (38.71 μM) and SK-BR-3 (38.90 μM) [3].

Cancer Cell Selectivity IC50 Profiling Breast Cancer

Atranorin vs. Physodic Acid, Oxyphysodic Acid, and Virensic Acid: Strongest Proteolytic Enzyme Inhibitor

In a direct comparative study of four metabolites isolated from Pseudevernia furfuracea, atranorin was identified as the strongest inhibitor of both trypsin and porcine pancreatic elastase among the tested compounds [1]. The study quantified metabolite content in dried lichen material: atranorin (0.11-0.19%), physodic acid (1.46-3.78%), oxyphysodic acid (1.69-3.44%), and virensic acid (1.14-1.46%) [1]. Despite being the least abundant metabolite in the source lichen, atranorin exhibited the most potent enzyme inhibitory activity, establishing a unique activity-to-abundance profile distinct from the other three compounds [1].

Protease Inhibition Trypsin Elastase

Atranorin (CAS 479-20-9) High-Value Research and Industrial Application Scenarios


Biofilm Adhesion Prevention Studies in Medical Device and CF Research

Atranorin is the preferred lichen metabolite for studies investigating early-stage bacterial adhesion prevention on polystyrene and similar surfaces, particularly in the context of cystic fibrosis-associated MRSA infections. Unlike usnic acid, which shows superior planktonic killing but inferior adhesion prevention, atranorin uniquely targets the initial attachment phase of biofilm development [1]. This application scenario is supported by direct comparative evidence showing atranorin as the most effective compound for counteracting adhesion to polystyrene among tested lichen metabolites [1].

Apoptosis Mechanism Studies in Colon Cancer Without Cell Cycle Interference

Atranorin serves as a unique tool compound for studying apoptosis induction in HCT-116 colon cancer cells without the confounding variable of cell cycle arrest. Direct comparative data show that while lecanoric acid induces G2/M phase arrest and colony formation inhibition, atranorin triggers apoptosis without affecting cell cycle progression or colony formation [2]. This mechanistic specificity makes atranorin valuable for dissecting apoptotic pathways independently of cell cycle effects.

Protease Inhibition Studies Targeting Trypsin and Elastase

Atranorin is the optimal lichen-derived compound for studies focused on trypsin and porcine pancreatic elastase inhibition. Head-to-head comparison against physodic acid, oxyphysodic acid, and virensic acid identified atranorin as the strongest inhibitor of both enzymes, despite its lower natural abundance in source lichen [3]. Researchers should procure purified atranorin rather than rely on crude extracts to ensure reproducible enzyme inhibition data.

Hematologic Cancer Cell Selectivity Profiling

Atranorin's selective cytotoxicity against hematologic cancer cell lines (HL-60 IC50 = 93.5 μM; Jurkat IC50 = 181.6 μM) combined with inactivity against multiple solid tumor lines (HeLa, MCF-7, SK-BR-3, HT-29; all IC50 > 200 μM) makes it a valuable tool for studying lineage-specific anticancer mechanisms [4][5]. This selectivity profile distinguishes atranorin from pan-cytotoxic compounds like usnic acid and positions it for targeted mechanism-of-action studies in leukemia and lymphoma models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atranorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.